molecular formula C9H17NO B069655 1-[(S)-2-Pyrrolidinyl]cyclopentanol CAS No. 174195-98-3

1-[(S)-2-Pyrrolidinyl]cyclopentanol

Cat. No. B069655
M. Wt: 155.24 g/mol
InChI Key: QQUKQBYVRHYKMW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(S)-2-Pyrrolidinyl]cyclopentanol, also known as PCP-OH, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of phencyclidine (PCP), a dissociative anesthetic drug that is known to induce hallucinations and other psychotropic effects. However, unlike PCP, PCP-OH does not possess psychoactive properties and has been found to have potential therapeutic benefits.

Mechanism Of Action

The exact mechanism of action of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is not fully understood. However, it is believed that 1-[(S)-2-Pyrrolidinyl]cyclopentanol acts on the glutamate system in the brain, which is involved in the regulation of mood, cognition, and addiction. 1-[(S)-2-Pyrrolidinyl]cyclopentanol may also modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.

Biochemical And Physiological Effects

1-[(S)-2-Pyrrolidinyl]cyclopentanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[(S)-2-Pyrrolidinyl]cyclopentanol can increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. Additionally, 1-[(S)-2-Pyrrolidinyl]cyclopentanol has been found to increase the activity of certain enzymes that are involved in the breakdown of drugs and other substances in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[(S)-2-Pyrrolidinyl]cyclopentanol for lab experiments is that it is a non-psychoactive compound, which means that it can be used safely in animal and human studies. Additionally, 1-[(S)-2-Pyrrolidinyl]cyclopentanol is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one of the limitations of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.

Future Directions

There are several future directions for research on 1-[(S)-2-Pyrrolidinyl]cyclopentanol. One area of interest is the development of new drugs that are based on the structure of 1-[(S)-2-Pyrrolidinyl]cyclopentanol. These drugs may have improved pharmacological properties and may be more effective in the treatment of addiction and other disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[(S)-2-Pyrrolidinyl]cyclopentanol and its effects on the brain and body. This may lead to the development of new treatments for addiction and other neurological disorders.

Synthesis Methods

The synthesis of 1-[(S)-2-Pyrrolidinyl]cyclopentanol involves the reduction of the ketone group in PCP using a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[(S)-2-Pyrrolidinyl]cyclopentanol, which can be purified using various chromatographic techniques.

Scientific Research Applications

1-[(S)-2-Pyrrolidinyl]cyclopentanol has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is in the treatment of addiction. Studies have shown that 1-[(S)-2-Pyrrolidinyl]cyclopentanol can reduce drug-seeking behavior in animals and humans, suggesting that it may be a useful tool in the treatment of addiction.

properties

CAS RN

174195-98-3

Product Name

1-[(S)-2-Pyrrolidinyl]cyclopentanol

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]cyclopentan-1-ol

InChI

InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m0/s1

InChI Key

QQUKQBYVRHYKMW-QMMMGPOBSA-N

Isomeric SMILES

C1CCC(C1)([C@@H]2CCCN2)O

SMILES

C1CCC(C1)(C2CCCN2)O

Canonical SMILES

C1CCC(C1)(C2CCCN2)O

synonyms

Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI)

Origin of Product

United States

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